molecular formula C20H23N7 B6459326 2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2549035-35-8

2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Cat. No. B6459326
CAS RN: 2549035-35-8
M. Wt: 361.4 g/mol
InChI Key: FHSHLYIVCQWFLN-UHFFFAOYSA-N
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Description

“2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a complex organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor, as well as are able to inhibit a wide range of enzymes .


Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of “2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction significantly expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Kinase Inhibition

Some compounds with the pyrrolidine ring have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications could be made to investigate how the chiral moiety influences kinase inhibition .

Selective Androgen Receptor Modulators (SARMs)

4-(pyrrolidin-1-yl)benzonitrile derivatives, which are related to the compound , have been synthesized as SARMs . These compounds have been optimized from previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Spectroscopic Studies

The compound has been studied using FTIR, 1H, 13C NMR, and UV-Vis spectrometry, and these studies have been supported by computational spectral studies . These studies can provide valuable information about the structural properties of the compound .

Quantum Chemical Calculations

The compound has been investigated using quantum chemical calculations, including density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . These calculations can provide insights into the electronic and structural properties of the compound .

Nonlinear Optics (NLO) Analysis

The compound has been studied for its potential applications in nonlinear optics . This involves investigating properties such as the HOMO and LUMO energies, thermodynamic parameters, vibrational frequencies, electrostatic potential, excitation energies, Mulliken atomic charges, and oscillator strengths .

Positron Emission Tomography (PET) Radioligands

Compounds with the pyrrolidin-1-yl group have been developed as suitable PET radioligands, allowing for in vivo exploration of potential therapeutic targets .

Cancer Treatment

Alkylaminophenol compounds, which are related to the compound , have been frequently used in cancer treatment . The discovery of new compounds with antiproliferative action against cancer cells is very important .

Future Directions

The future directions in the study of “2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” and similar compounds could involve further exploration of their pharmacological activity and the development of more efficient synthesis methods . The design of new molecules could also be guided by the binding conformation of similar compounds .

properties

IUPAC Name

2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7/c1-2-6-17-16(5-1)22-15-19(23-17)26-13-11-25(12-14-26)18-7-8-21-20(24-18)27-9-3-4-10-27/h1-2,5-8,15H,3-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSHLYIVCQWFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

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